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molecular formula C14H20ClN3O2 B1294614 Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate CAS No. 53786-45-1

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

Cat. No. B1294614
M. Wt: 297.78 g/mol
InChI Key: PPCPQDDCMQRJLS-UHFFFAOYSA-N
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Patent
US04470989

Procedure details

A solution of 59 g of 1-carbethoxy-4-(2-nitro-4-chloroanilino)-piperidine in 270 ml of tetrahydrofuran and 96 ml of absolute ethanol was hydrogenated under normal pressure and at room temperature, using 15 g of Raney nickel as a catalyst. When the uptake of hydrogen had ended, the mixture was filtered and the filtrate was evaporated. Melting point: 150° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
96 mL
Type
solvent
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:6]1[CH2:11][CH2:10][CH:9]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[N+:20]([O-])=O)[CH2:8][CH2:7]1)([O:3][CH2:4][CH3:5])=[O:2].[H][H]>O1CCCC1.C(O)C.[Ni]>[C:1]([N:6]1[CH2:7][CH2:8][CH:9]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[NH2:20])[CH2:10][CH2:11]1)([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(=O)(OCC)N1CCC(CC1)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
96 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under normal pressure and at room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)N1CCC(CC1)NC1=C(C=C(C=C1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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